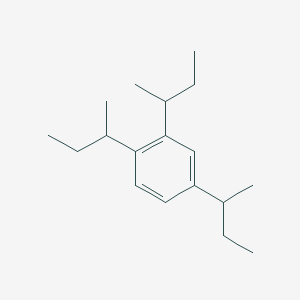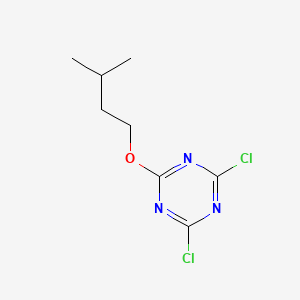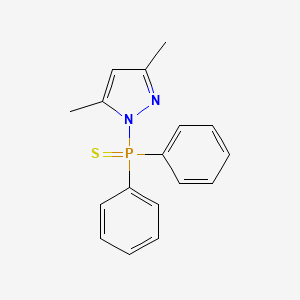![molecular formula C15H11I4NO3S B14590460 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine CAS No. 61458-35-3](/img/structure/B14590460.png)
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is a synthetic compound that is structurally related to thyroxine, a hormone produced by the thyroid gland
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, starting from L-tyrosine. The process includes nitration, acetylation, esterification, and iodination reactions. One common synthetic route involves the following steps :
Nitration: L-tyrosine is nitrated to form 3,5-dinitro-L-tyrosine.
Acetylation: The nitro compound is acetylated to protect the amino group.
Esterification: The acetylated compound is esterified to form an ethyl ester.
Coupling: The ester is coupled with p-methoxyphenol to form a diphenylether.
Hydrogenation: The diphenylether is hydrogenated to form a diamine.
Iodination: The diamine undergoes iodination to introduce iodine atoms at specific positions.
Demethylation and Hydrolysis: The final steps involve demethylation and hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove iodine atoms or modify the sulfanyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
科学的研究の応用
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry
作用機序
The mechanism of action of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine involves its interaction with thyroid hormone receptors. The compound mimics the action of natural thyroid hormones, binding to these receptors and modulating gene expression. This interaction influences various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .
類似化合物との比較
Similar Compounds
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, known for its potent biological activity.
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia
Uniqueness
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is unique due to the presence of a sulfanyl group, which is not found in natural thyroid hormones. This structural difference may confer distinct biological properties and potential therapeutic advantages .
特性
CAS番号 |
61458-35-3 |
|---|---|
分子式 |
C15H11I4NO3S |
分子量 |
792.9 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)sulfanyl-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO3S/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
InChIキー |
DWKVYZXDUZUUKT-LBPRGKRZSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)




![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
